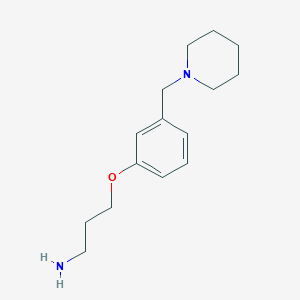3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
CAS No.: 73278-98-5
Cat. No.: VC3738099
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73278-98-5 |
|---|---|
| Molecular Formula | C15H24N2O |
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine |
| Standard InChI | InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2 |
| Standard InChI Key | VQSXCZMVUMSITD-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCN |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCN |
Introduction
Chemical Structure and Properties
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is an organic compound with a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol . Its structure comprises three key components: a piperidine ring connected via a methyl bridge to a phenoxy group, which extends to a terminal amine through a propyl chain. This arrangement creates a molecule with specific binding capabilities relevant to pharmaceutical applications.
The compound exhibits well-defined physicochemical properties summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 73278-98-5 |
| Molecular Formula | C15H24N2O |
| Molecular Weight | 248.364 g/mol |
| Melting Point | 70-76°C |
| Boiling Point | 375.8±27.0°C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
| Flash Point | 181.1±23.7°C |
| LogP | 2.12 |
| Polar Surface Area (PSA) | 38.49000 |
| Index of Refraction | 1.549 |
| Storage Conditions | 2-8°C, dry |
This compound is also available as a dihydrochloride salt (C15H26Cl2N2O) with a molecular weight of 321.3 g/mol, which offers different solubility properties that may be advantageous for certain pharmaceutical formulations.
Pharmacological Significance
Receptor Interactions
The structural configuration of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine facilitates specific interactions with neuroreceptors. The compound's design enables it to bind to receptors in the brain that modulate neurotransmitter systems, particularly those involving serotonin and dopamine . This binding capability makes it a valuable tool in neuropharmacological research and drug development.
The piperidine moiety, a common structural element in many CNS-active compounds, contributes significantly to the molecule's ability to interact with various neural pathways. Meanwhile, the phenoxy group provides lipophilicity that supports blood-brain barrier penetration, and the terminal amine offers opportunities for additional interactions with receptor binding sites.
Therapeutic Applications and Research Focus
CNS Drug Development
The compound serves as a key intermediate in the synthesis of pharmaceutical agents targeting central nervous system functions . Research indicates that it contributes to the development of drugs with potential applications in treating:
-
Depression and anxiety disorders
-
Schizophrenia and related psychotic conditions
-
Pain management protocols
Its structural features make it particularly suitable for designing drugs that modulate neurotransmitter systems, which are crucial in addressing the neurochemical imbalances associated with various psychiatric and neurological disorders.
Neurodegenerative Disease Research
Researchers are investigating derivatives of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine for potential applications in neurodegenerative disease treatment. Current explorations focus on:
-
Alzheimer's disease therapies
-
Parkinson's disease interventions
The compound's ability to interact with specific neural pathways makes it a promising candidate for addressing the complex pathophysiology of these conditions.
Diabetes and Metabolic Research
Beyond neurological applications, research indicates that derivatives with similar structures have shown potential in treating diabetes mellitus, suggesting broader metabolic implications for this compound class. This represents an expanding area of investigation that may yield novel therapeutic approaches for metabolic disorders.
| Size (g) | Availability | Price (USD) |
|---|---|---|
| 1.000 | 10-20 days | $1,658.57 |
Manufacturers offer various packaging options ranging from 5g to 25kg, catering to both research laboratories and industrial producers .
Global Distribution
Multiple manufacturers produce this compound, including facilities in China as documented by Zhengzhou Alfa Chemical Co., Ltd. and other suppliers like MySkinRecipes and Vulcanchem . The global supply chain ensures availability for research institutions and pharmaceutical companies worldwide.
Future Research Directions
Current research trajectories suggest several promising avenues for further investigation of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine and its derivatives:
-
Development of more selective receptor ligands to reduce side effects in CNS medications
-
Exploration of structure-activity relationships to optimize therapeutic efficacy
-
Investigation of novel drug delivery systems to enhance bioavailability
-
Expansion of applications beyond current therapeutic domains, potentially including inflammatory and immune-mediated conditions
The compound's versatile structure provides a valuable scaffold for medicinal chemists seeking to develop next-generation therapeutic agents with improved efficacy and safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume